N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide
Description
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13-16/h1-5,16H,(H,14,15)/b13-5- |
InChI Key |
DDWUNUPFUUJKEA-ACAGNQJTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=N\O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=NO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with glyoxylic acid oxime. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The process can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)aniline and glyoxylic acid oxime.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reactants are mixed and heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Nitroimino)-N-(3-(trifluoromethyl)phenyl)acetamide.
Reduction: Formation of 2-(Amino)-N-(3-(trifluoromethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structure–Activity Relationships (SAR) and Key Findings
Lipophilicity and Bioactivity
- Trifluoromethyl (-CF₃) : Enhances lipophilicity (LogP increase) and metabolic stability, critical for antimycobacterial agents .
- Halogenation (Cl, F) : Improves antifungal and herbicidal activity but may reduce solubility .
- Oxyimino vs. Thiazolidinone: Oxyimino’s hydrogen-bonding capacity contrasts with thiazolidinone’s electrophilic reactivity, directing applications toward antibiotics or anticancer agents .
Biological Activity
N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance the biological activity of compounds. The general structure can be represented as follows:
This compound's unique structural features contribute to its interaction with biological targets, influencing its pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (µM) | MBC (µM) |
|---|---|---|---|
| This compound | S. aureus | 12.9 | 12.9 |
| MRSA | 25.9 | 25.9 |
The minimum inhibitory concentration (MIC) values indicate that this compound not only inhibits bacterial growth but also exhibits bactericidal activity, as evidenced by the minimum bactericidal concentration (MBC) being equal to the MIC for both tested strains .
Anti-inflammatory Potential
The compound's anti-inflammatory effects have been investigated through various assays measuring its impact on inflammatory mediators. Notably, it has been shown to affect the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation.
Table 2: Anti-inflammatory Activity
| Compound | NF-κB Activity Change (%) | IC50 (µM) |
|---|---|---|
| This compound | -15% | 20 |
This reduction in NF-κB activity suggests that the compound could be beneficial in treating inflammatory diseases by modulating key signaling pathways .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. A study involving prostate cancer cell lines demonstrated that this compound could inhibit androgen receptor pathways, which are critical in the progression of prostate cancer.
Case Study: Prostate Cancer Inhibition
In a xenograft mouse model, treatment with this compound resulted in significant tumor growth suppression compared to control groups. The compound exhibited an IC50 value of approximately 0.94 µM against androgen receptors, indicating potent activity against cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-trifluoromethylphenyl)-2-oxyiminoacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis involving nucleophilic substitution (e.g., replacing chloro groups with oxyimino moieties) and amide bond formation. Key steps include:
- Reagent selection : Use NaBH₄ for controlled reduction or KMnO₄/H₂O₂ for oxidation to introduce oxyimino groups .
- Condition optimization : Monitor temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and reaction time to avoid side products like over-oxidized derivatives .
- Analytical validation : Confirm intermediates via TLC and final product purity via NMR (¹H/¹³C) and HRMS .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar acetamide derivatives?
- Methodology :
- ¹H NMR : Identify aromatic protons near the trifluoromethyl group (δ 7.4–8.2 ppm) and oxyimino protons (δ 8.5–9.0 ppm) .
- ¹³C NMR : Detect carbonyl (C=O, ~170 ppm) and trifluoromethyl (CF₃, ~125 ppm) signals .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–O (~1500 cm⁻¹) groups .
- MS : Molecular ion peak (m/z ~290–310) and fragmentation patterns (e.g., loss of CF₃ group) .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodology :
- Solubility screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4) for biological assays.
- Stability tests : Monitor degradation via HPLC under varying pH (3–9), temperature (4–37°C), and UV exposure .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and oxyimino groups influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodology :
- Computational analysis : Perform DFT calculations to map electron density (e.g., Fukui indices) at reactive sites .
- Experimental validation : Compare reaction rates with analogs (e.g., nitro or chloro substituents) in SNAr or Michael addition reactions .
- Key finding : The electron-withdrawing CF₃ group enhances electrophilicity at the acetamide carbonyl, while the oxyimino group stabilizes intermediates via resonance .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodology :
- DFT : Calculate Gibbs free energy for reaction pathways (e.g., hydrolysis of the oxyimino group) .
- Molecular docking : Screen against enzyme targets (e.g., kinases, cytochrome P450) using AutoDock Vina. Validate with in vitro inhibition assays .
- Case study : Docking into COX-2 revealed hydrogen bonding with Arg120 and hydrophobic interactions with the CF₃ group .
Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HEK293) and controls (e.g., DMSO vehicle) .
- Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with Cl) to isolate pharmacophore contributions .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
